An In-depth Technical Guide to 5-Aminopent-1-en-3-ol Hydrochloride (CAS 87487-96-5): A Versatile Chiral Building Block for Drug Discovery
An In-depth Technical Guide to 5-Aminopent-1-en-3-ol Hydrochloride (CAS 87487-96-5): A Versatile Chiral Building Block for Drug Discovery
This guide provides a comprehensive technical overview of 5-aminopent-1-en-3-ol hydrochloride, a chiral building block with significant potential in medicinal chemistry and drug development. While specific literature on this compound is limited, this document synthesizes available data, draws logical inferences from analogous structures, and presents field-proven insights to offer researchers, scientists, and drug development professionals a practical resource for its evaluation and application.
Introduction: The Strategic Value of Chiral γ-Amino Allylic Alcohols
Chiral γ-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and pharmaceuticals.[1] The presence of both an amino and a hydroxyl group, separated by a defined stereochemical relationship, provides a versatile scaffold for interacting with biological targets. The additional allylic functionality in 5-aminopent-1-en-3-ol offers a reactive handle for further molecular elaboration, making it a particularly attractive building block for creating diverse chemical libraries and complex target molecules. This guide will delve into the chemical properties, potential synthetic routes, characterization, and applications of its hydrochloride salt, providing a solid foundation for its use in research and development.
Physicochemical and Structural Properties
Understanding the fundamental properties of 5-aminopent-1-en-3-ol hydrochloride is crucial for its effective handling, reaction design, and interpretation of experimental outcomes.
| Property | Value | Source |
| CAS Number | 87487-96-5 | [2] |
| Molecular Formula | C₅H₁₂ClNO | [3] |
| Molecular Weight | 137.61 g/mol | Inferred from free base |
| IUPAC Name | 5-aminopent-1-en-3-ol hydrochloride | [2] |
| Synonyms | 3-AMINO-PENT-4-EN-1-OL hydrochloride, 3-AMINO-5-HYDROXY-PENTEN-1 hydrochloride, 1-Penten-3-ol, 5-amino-, hydrochloride | [3] |
| Appearance | White to off-white powder or crystals (predicted) | [2] |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | Inferred from structure |
| XLogP3 (free base) | -0.4 | [2] |
| Topological Polar Surface Area (TPSA) (free base) | 46.3 Ų | [2] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain biological assays and reaction conditions. The low XLogP3 value of the free base suggests good aqueous solubility, a desirable property for many drug candidates.
Figure 1: Chemical structure of 5-Aminopent-1-en-3-ol Hydrochloride.
Synthesis and Chirality: A Proposed Approach
Figure 2: Proposed workflow for the asymmetric synthesis of 5-Aminopent-1-en-3-ol Hydrochloride.
Step-by-Step Methodological Considerations
Step 1: Asymmetric Hydroamination
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Reaction Setup: In a nitrogen-flushed Schlenk flask, dissolve the chiral ruthenium catalyst (e.g., a Ru-BINAP complex) in a suitable anhydrous solvent (e.g., toluene).
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Reagent Addition: Add racemic pent-1-en-3-ol and the amine source (e.g., benzylamine). The use of a protected amine is crucial to prevent catalyst inhibition by the free amine.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or GC-MS. The reaction proceeds via a hydrogen-borrowing mechanism, where the alcohol is transiently oxidized to a ketone, which then undergoes enantioselective imine formation and reduction.[1]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench appropriately, and extract the product. Purify the N-protected amino alcohol by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: A chiral ruthenium catalyst is chosen for its proven efficacy in asymmetric hydrogen-borrowing catalysis, which allows for the dynamic kinetic resolution of the racemic starting material to yield a highly enantiomerically enriched product.[1]
-
Amine Source: Benzylamine is a common choice as it can be easily removed by hydrogenolysis in the subsequent deprotection step.
Step 2: Deprotection
-
Reaction Setup: Dissolve the purified N-protected amino alcohol in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst.
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) at room temperature. Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the free base of 5-aminopent-1-en-3-ol.
Step 3: Hydrochloride Salt Formation
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Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
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Acidification: Add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until the pH is acidic.
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Crystallization: Cool the solution to induce crystallization of the hydrochloride salt.
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Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
This proposed synthesis provides a pathway to obtaining the chiral target molecule. The specific enantiomer obtained will depend on the chirality of the catalyst used.
Spectral Characterization: A Predictive Analysis
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in D₂O would exhibit the following key signals:
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Vinyl Protons (H-1, H-2): A complex multiplet between 5.0 and 6.0 ppm. The terminal CH₂ protons (H-1) would likely appear as two distinct signals (doublets of doublets), and the CH proton (H-2) as a multiplet due to coupling with the terminal vinyl protons and the proton at C-3.
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Carbinol Proton (H-3): A multiplet around 4.0-4.5 ppm, coupled to the protons on C-2 and C-4.
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Methylene Protons adjacent to Nitrogen (H-5): A multiplet around 3.0-3.5 ppm, coupled to the protons on C-4.
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Methylene Protons (H-4): A multiplet around 1.8-2.2 ppm, coupled to the protons on C-3 and C-5.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in D₂O would show five distinct signals:
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Vinyl Carbons: C-1 (~115-120 ppm) and C-2 (~135-140 ppm).
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Carbinol Carbon: C-3 (~65-70 ppm).
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Methylene Carbon adjacent to Nitrogen: C-5 (~40-45 ppm).
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Methylene Carbon: C-4 (~30-35 ppm).
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 102.1.
Purity Analysis: Methodological Starting Points
Ensuring the purity of 5-aminopent-1-en-3-ol hydrochloride is critical for its application in drug discovery. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.
Table 2: Proposed HPLC Method for Purity Analysis
| Parameter | Recommended Starting Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Rationale for Method Selection:
-
Reversed-Phase HPLC: This is a versatile and widely used technique for the analysis of polar organic molecules.
-
TFA: The use of trifluoroacetic acid as an ion-pairing agent helps to improve peak shape for the amine.
-
UV Detection: While the molecule lacks a strong chromophore, detection at low wavelengths (210 nm) is often feasible. ELSD provides a more universal detection method if UV sensitivity is insufficient.
For the analysis of enantiomeric purity, chiral HPLC would be necessary, likely requiring derivatization of the amino group with a chiral reagent.[5]
Applications in Medicinal Chemistry and Drug Development
5-Aminopent-1-en-3-ol hydrochloride is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its bifunctional nature, combined with the reactive alkene, allows for a variety of chemical transformations.
Figure 3: Potential synthetic transformations and therapeutic areas for derivatives of 5-Aminopent-1-en-3-ol.
Synthesis of Novel Heterocycles
The amino and hydroxyl groups can be used to construct a variety of heterocyclic scaffolds. For instance, intramolecular cyclization following functionalization of the alkene could lead to substituted pyrrolidines or piperidines, core structures in many pharmaceuticals.
As a Chiral Ligand
The amino alcohol moiety can serve as a chiral ligand for asymmetric catalysis, enabling the stereoselective synthesis of other chiral molecules.
Incorporation into Peptidomimetics
The γ-amino alcohol structure can be incorporated into peptide sequences to create peptidomimetics with improved stability and bioavailability compared to their natural peptide counterparts.
Safe Handling and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 5-aminopent-1-en-3-ol hydrochloride.
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Handling: Handle in a well-ventilated area.[3] Wear suitable protective clothing, including gloves and safety glasses.[3] Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3]
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Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Aminopent-1-en-3-ol hydrochloride is a promising chiral building block with considerable potential for applications in drug discovery and medicinal chemistry. While detailed experimental data for this specific compound is not extensively documented, this guide has provided a comprehensive overview of its properties, a plausible synthetic route, predictive characterization data, and potential applications based on sound chemical principles and data from analogous compounds. By offering this in-depth technical perspective, we hope to empower researchers to unlock the full potential of this versatile molecule in the development of novel therapeutics.
References
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High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. J Chromatogr. 1987 Jan 30:387:255-65. [Link]
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HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]
-
Anti‐Markovnikov Hydroamination of Racemic Allylic Alcohols to Access Chiral γ‐Amino Alcohols. University of Liverpool IT Services. [Link]
-
Drugs containing chiral γ‐amino alcohol units and methods for asymmetric γ‐functionalization of allylic alcohols. ResearchGate. [Link]
-
Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. PubMed. [Link]
-
γ-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
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5-Aminopent-1-en-3-ol. PubChem. [Link]
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. 5-Aminopent-1-en-3-ol | C5H11NO | CID 13031981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. γ-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 5. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
